(3,5-Dicyclopropylphenyl)boronic acid
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Overview
Description
(3,5-Dicyclopropylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with two cyclopropyl groups at the 3 and 5 positions. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3,5-Dicyclopropylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale hydroboration reactions due to their efficiency and scalability. The use of borate esters as precursors is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dicyclopropylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Oxidation: Phenolic derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3,5-Dicyclopropylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-Dicyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 3,4-Dimethoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (3,5-Dicyclopropylphenyl)boronic acid is unique due to the presence of cyclopropyl groups, which can influence its reactivity and steric properties. Compared to phenylboronic acid, the cyclopropyl groups can provide additional steric hindrance, potentially affecting the compound’s behavior in coupling reactions .
Properties
Molecular Formula |
C12H15BO2 |
---|---|
Molecular Weight |
202.06 g/mol |
IUPAC Name |
(3,5-dicyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C12H15BO2/c14-13(15)12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9,14-15H,1-4H2 |
InChI Key |
LSKFBXLJRLUIPP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2CC2)C3CC3)(O)O |
Origin of Product |
United States |
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